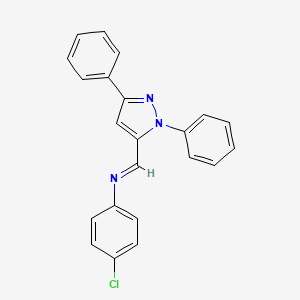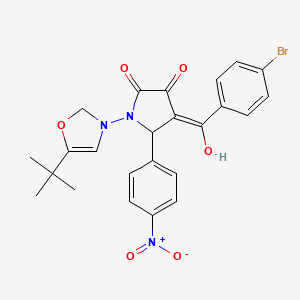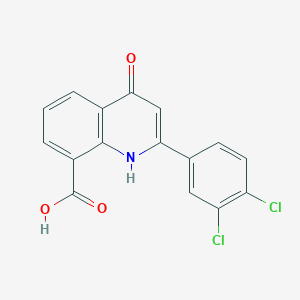
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a synthetic organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dichlorophenyl group and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the quinoline core.
Oxidation: The quinoline core is oxidized using an oxidizing agent, such as potassium permanganate, to introduce the carbonyl group at the 4-position.
Carboxylation: Finally, the carboxylic acid moiety is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the 3,4-dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly for its potential antimicrobial and anticancer activities.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of quinolone derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects. Additionally, the compound may interact with other cellular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but has a carboxylic acid group at the 3-position instead of the 8-position.
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position.
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid: This compound has a carboxylic acid group at the 7-position.
Uniqueness
The unique positioning of the carboxylic acid group at the 8-position in 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid contributes to its distinct chemical and biological properties. This positioning can influence the compound’s binding affinity to molecular targets and its overall biological activity, making it a valuable compound for further research and development.
特性
| 90034-74-5 | |
分子式 |
C16H9Cl2NO3 |
分子量 |
334.1 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-5-4-8(6-12(11)18)13-7-14(20)9-2-1-3-10(16(21)22)15(9)19-13/h1-7H,(H,19,20)(H,21,22) |
InChIキー |
JHKKZWBAJWGEIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=CC2=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)


![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/no-structure.png)
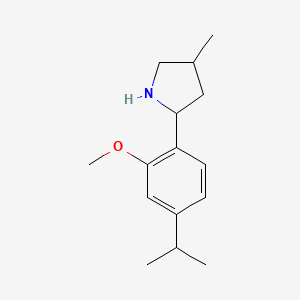
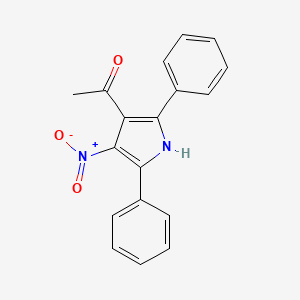
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
